(s)-3-Formamido-3-(furan-2-yl)propanoic acid
Description
(s)-3-Formamido-3-(furan-2-yl)propanoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(3S)-3-formamido-3-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
OZWZDGZQNCXUEX-LURJTMIESA-N |
Isomeric SMILES |
C1=COC(=C1)[C@H](CC(=O)O)NC=O |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Formamido-3-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-(furan-2-yl)propenoic acids with formamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(s)-3-Formamido-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(s)-3-Formamido-3-(furan-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (s)-3-Formamido-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to participate in various biochemical reactions, influencing pathways related to energy metabolism, hormone secretion, and nervous system function. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)propionic acid: This compound shares a similar furan ring structure and is used in similar applications.
2-Furanpropanoic acid: Another furan derivative with comparable properties and uses.
Uniqueness
(s)-3-Formamido-3-(furan-2-yl)propanoic acid is unique due to its specific formamido group, which imparts distinct chemical and biological properties
Biological Activity
(S)-3-Formamido-3-(furan-2-yl)propanoic acid is a chiral compound notable for its unique structural features, including a furan ring and a formamido group attached to a propanoic acid backbone. This compound has garnered attention in medicinal chemistry due to its significant biological activities, which are explored in this article.
- Molecular Formula : C₈H₉N₁O₄
- Molecular Weight : 183.16 g/mol
- IUPAC Name : (3R)-3-formamido-3-(furan-2-yl)propanoic acid
The presence of the furan ring contributes to its distinct chemical properties, while the formamido group enables hydrogen bonding interactions, enhancing its bioactivity.
Research indicates that this compound interacts with various biological molecules, influencing enzyme activity and receptor modulation. Its mechanism of action is primarily attributed to:
- Enzyme Modulation : The compound can act as both a substrate and an inhibitor for specific enzymes, potentially altering their activity.
- Cell Membrane Interaction : It may influence cell membrane integrity, impacting cellular signaling pathways.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens, including:
| Pathogen | Activity Level |
|---|---|
| Candida albicans | Effective |
| Escherichia coli | Moderate |
| Staphylococcus aureus | Moderate |
The antimicrobial mechanism is thought to involve disruption of cellular processes and membrane integrity, leading to cell death.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study demonstrated that derivatives of this compound showed promising results against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL depending on the derivative used.
- Enzyme Interaction Studies :
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-3-(furan-2-yl)propanoic acid | C₇H₉N₁O₃ | Lacks formamido group; different bioactivity |
| 2-Formamido-3-(furan-3-yl)propanoic acid | C₈H₉N₁O₄ | Different substitution pattern on furan ring |
The combination of the formamido group and furan ring in this compound provides distinct chemical properties and biological activities not found in these similar compounds.
Applications in Medicinal Chemistry
Given its biological activities, this compound is being studied for potential therapeutic applications, including:
- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents targeting various diseases.
- Organic Synthesis : The compound serves as a valuable building block in synthesizing more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
